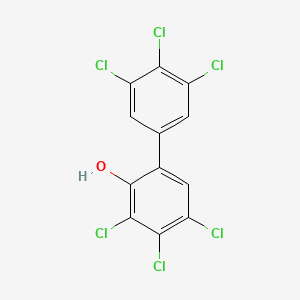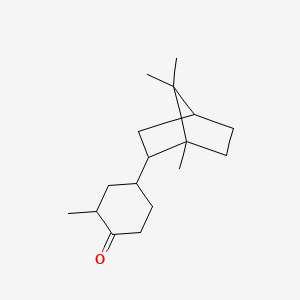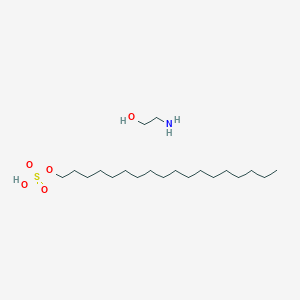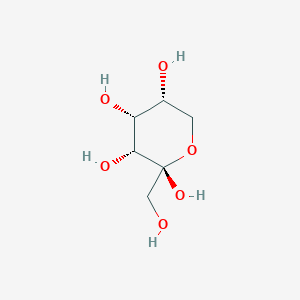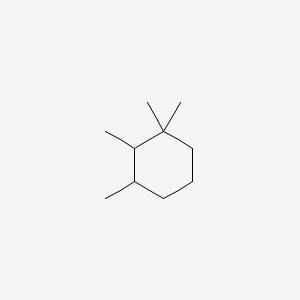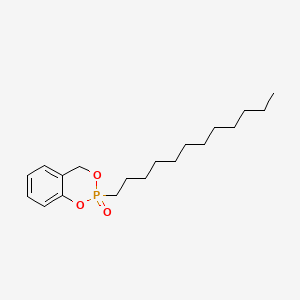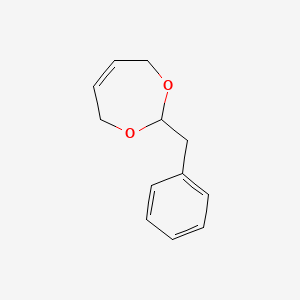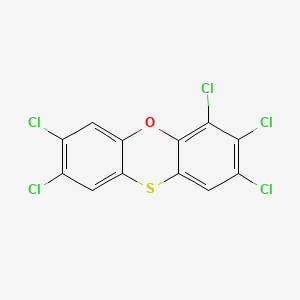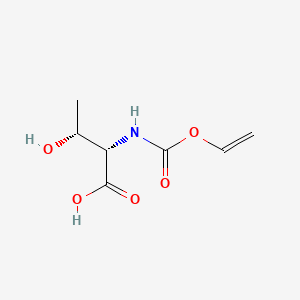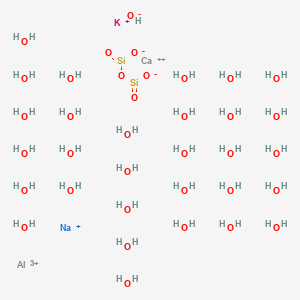
Erionite, dealuminated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erionite is a naturally occurring fibrous zeolite mineral that belongs to the group of aluminosilicates. It is known for its unique crystalline structure and high surface area, which makes it useful in various industrial applications. Dealuminated erionite refers to erionite that has undergone a process to remove aluminum atoms from its framework, resulting in a material with altered chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dealumination of erionite can be achieved through several methods, including treatment with mineral acids, complexing agents, or gaseous halogen compounds. One common method involves the use of hydrochloric acid or nitric acid to extract aluminum from the erionite framework . Another approach is the use of silicon tetrachloride or ammonium hexafluorosilicate to replace aluminum with silicon .
Industrial Production Methods: Industrial production of dealuminated erionite typically involves hydrothermal synthesis, where erionite is treated with acidic solutions under controlled temperature and pressure conditions. This process can be optimized to achieve the desired level of dealumination and to produce high-quality dealuminated erionite for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Dealuminated erionite can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of active sites created during the dealumination process.
Common Reagents and Conditions:
Oxidation: Dealuminated erionite can be oxidized using oxidizing agents such as hydrogen peroxide or ozone under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the exchange of cations within the erionite framework using solutions of metal salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized species on the erionite surface, while substitution reactions can lead to the incorporation of different metal cations into the framework .
Wissenschaftliche Forschungsanwendungen
Dealuminated erionite has a wide range of scientific research applications due to its unique properties:
Wirkmechanismus
The mechanism by which dealuminated erionite exerts its effects is primarily related to its high surface area and the presence of active sites created during the dealumination process. These active sites can interact with various molecules, facilitating chemical reactions and adsorption processes. The molecular targets and pathways involved depend on the specific application, such as catalytic sites for chemical reactions or adsorption sites for environmental applications .
Vergleich Mit ähnlichen Verbindungen
Dealuminated erionite can be compared with other similar compounds, such as:
Mordenite: Another zeolite with a similar structure but different pore size and aluminum content.
Offretite: A zeolite with a similar framework but different chemical composition.
ZSM-5: A widely used zeolite with different catalytic properties and applications.
Uniqueness: Dealuminated erionite is unique due to its specific pore structure and the ability to create a high density of active sites through dealumination. This makes it particularly effective in applications requiring high surface area and selective adsorption or catalysis .
Eigenschaften
CAS-Nummer |
100801-58-9 |
|---|---|
Molekularformel |
AlCaH61KNaO36Si2+4 |
Molekulargewicht |
822.78 g/mol |
IUPAC-Name |
aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;hydroxide;triacontahydrate |
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.31H2O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;31*1H2/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 |
InChI-Schlüssel |
OSTPGWJJVGOXIJ-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
Verwandte CAS-Nummern |
12510-42-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


